Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate

描述

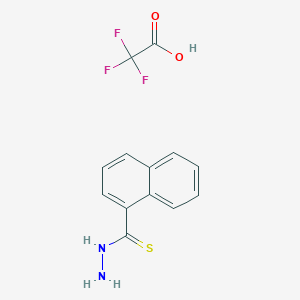

Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its naphthalene core, a thiohydrazide group, and a trifluoroacetate moiety, which together contribute to its distinct chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate typically involves the reaction of naphthalene-1-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiohydrazide, which is then treated with trifluoroacetic acid to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions: Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of naphthalene-1,4-dicarboxylic acid.

Reduction: Reduction reactions can produce naphthalene-1-carbothiohydrazide.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

科学研究应用

Chemistry

In organic synthesis, Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate serves as a reagent and building block for constructing more complex molecules. Its unique chemical properties allow it to undergo various reactions including oxidation, reduction, and substitution. For instance:

- Oxidation : It can be oxidized using agents like potassium permanganate to form naphthalene-1,4-dicarboxylic acid.

- Reduction : Reducing agents such as lithium aluminum hydride can convert it into naphthalene-1-carbothiohydrazide.

- Substitution : Nucleophilic substitution reactions can yield diverse derivatives depending on the nucleophile employed.

Recent studies have highlighted the potential biological activities of this compound:

-

Antimicrobial Activity : It exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:

These results suggest that this compound could be developed into new antimicrobial agents for treating resistant infections.

Microorganism Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Anticancer Activity : In vitro studies have demonstrated its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were found to be:

The mechanism appears to involve apoptosis induction and inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) MCF-7 25 A549 30

Industrial Applications

Due to its distinctive chemical properties, this compound is valuable in developing advanced materials and chemical processes. Its trifluoroacetate moiety enhances reactivity and stability, making it suitable for various industrial applications .

作用机制

The mechanism by which Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetate group, in particular, plays a crucial role in enhancing the compound's reactivity and stability. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with enzymes and receptors involved in various biological processes.

相似化合物的比较

Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate is unique due to its trifluoroacetate moiety, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

Naphthalene-1-carboxylic acid: Lacks the thiohydrazide and trifluoroacetate groups.

Thiosemicarbazide: Does not contain the naphthalene core or trifluoroacetate group.

Trifluoroacetic acid: Does not have the naphthalene or thiohydrazide components.

These differences highlight the compound's uniqueness and potential for specialized applications.

生物活性

Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate (NCTFA) is a synthetic compound derived from naphthalene, which has been explored for its potential biological activities. This article discusses its biological properties, including antimicrobial and anticancer activities, supported by various research findings and case studies.

NCTFA is characterized by the presence of a naphthalene core with a carbothiohydrazide moiety and a trifluoroacetate group. The trifluoroacetate enhances the lipophilicity and biological interactions of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of NCTFA against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial effects using the agar well diffusion method, revealing that NCTFA exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The results suggest that NCTFA could be a promising candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .

Anticancer Activity

The anticancer properties of NCTFA have also been investigated. In vitro studies demonstrated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

These findings indicate that NCTFA may act as a potential chemotherapeutic agent due to its ability to target cancer cells selectively while exhibiting minimal toxicity towards normal cells .

Structure-Activity Relationship

The biological activity of NCTFA can be attributed to its structural features. The naphthalene moiety contributes to its lipophilicity, facilitating better membrane permeability. The carbothiohydrazide group is known for its role in enhancing biological interactions due to its ability to form hydrogen bonds and coordinate with metal ions, which can be crucial for biological activity .

Study on Antimycobacterial Activity

In a comprehensive study assessing various naphthalene derivatives, NCTFA was evaluated for its antimycobacterial activity against Mycobacterium tuberculosis. It demonstrated significant inhibition comparable to established antimycobacterial agents like rifampicin. The study suggested that NCTFA could serve as a lead compound for further development in treating tuberculosis .

Evaluation of Photosynthetic Inhibition

Another aspect of NCTFA's biological profile includes its effect on photosynthetic processes. Research indicated that compounds similar to NCTFA could inhibit photosynthetic electron transport in isolated chloroplasts, suggesting potential herbicidal properties. This inhibition was measured using IC50 values, highlighting the compound's broader ecological implications .

常见问题

Q. Basic: What are the recommended synthetic routes for Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate?

Methodological Answer:

The synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with thiohydrazides, followed by salt formation using trifluoroacetic acid. A key intermediate, such as ethyl 2,2,2-trifluoroacetate (a common trifluoroacetylating agent), can be used to introduce the trifluoroacetate counterion . Reaction optimization may include:

- Step 1 : Activation of the carboxylic acid (e.g., via chlorination using SOCl₂).

- Step 2 : Reaction with carbothiohydrazide under inert conditions.

- Step 3 : Acid-base titration with trifluoroacetic acid to form the final salt.

Purification via recrystallization or column chromatography is critical to remove unreacted intermediates.

Q. Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- HPLC/GC : Quantify purity (>98% is typical for research-grade material) using reverse-phase HPLC with UV detection at 254 nm .

- NMR Spectroscopy : Confirm structural integrity via H and C NMR. The trifluoroacetate group shows a distinct F NMR signal at ~-75 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] or [M-Na] adducts).

- Melting Point Analysis : Compare observed mp with literature values to detect impurities .

Q. Advanced: What experimental strategies are effective in assessing metabolic pathways in mammalian models?

Methodological Answer:

- In Vivo Studies : Administer the compound via oral or intravenous routes in rodents, then collect plasma, urine, and tissue samples at timed intervals. Use LC-MS/MS to identify metabolites (e.g., hydrolyzed thiohydrazide or trifluoroacetate derivatives) .

- In Vitro Assays : Incubate with liver microsomes or hepatocytes to study phase I/II metabolism. Monitor CYP450 enzyme activity inhibition using fluorogenic substrates .

- Isotopic Labeling : Incorporate C or H labels into the naphthalene ring to track metabolic fate via autoradiography .

Q. Advanced: How can conflicting toxicological data from in vitro and in vivo studies be reconciled?

Methodological Answer:

- Risk of Bias Assessment : Apply standardized tools like Table C-7 ( ) to evaluate study design flaws (e.g., dose randomization, allocation concealment).

- Dose-Response Analysis : Compare in vitro IC values with in vivo NOAEL (No Observed Adverse Effect Level). Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability differences) .

- Mechanistic Studies : Use transcriptomics or proteomics to identify pathways affected in vivo but not captured in vitro (e.g., immune response or organ-specific toxicity) .

Q. Advanced: What are the best practices for literature review and data extraction in toxicology studies?

Methodological Answer:

- Database Searches : Use PubMed, TOXCENTER, and NIH RePORTER with tailored query strings (e.g., combining "Naphthalene derivatives" AND "toxicokinetics" AND "gene expression") .

- Inclusion Criteria : Follow Table B-1 ( ) to prioritize studies with:

- Defined exposure routes (oral, inhalation).

- Systemic health outcomes (hepatic, renal effects).

- Grey Literature : Include technical reports and conference abstracts for unpublished data .

Q. Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or solvent handling .

- Waste Disposal : Collect trifluoroacetate-containing waste separately and neutralize with alkaline solutions (e.g., NaOH) before disposal .

- Emergency Procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to putative targets (e.g., cytochrome P450 enzymes). Validate with experimental IC data .

- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of protein-ligand complexes in physiological conditions.

属性

IUPAC Name |

naphthalene-1-carbothiohydrazide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S.C2HF3O2/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10;3-2(4,5)1(6)7/h1-7H,12H2,(H,13,14);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXVMQYBEAGQDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=S)NN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。